molecular formula C17H21ClN4O B6444391 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine CAS No. 2640880-63-1

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine

Cat. No.: B6444391
CAS No.: 2640880-63-1
M. Wt: 332.8 g/mol
InChI Key: UFVUNGSBQVLIHK-UHFFFAOYSA-N
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Description

4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine is a pyrimidine derivative characterized by a 6-ethyl substituent on the pyrimidine core and a piperidine ring at position 4. The piperidine moiety is further functionalized with a (3-chloropyridin-4-yl)oxy)methyl group, introducing a heteroaromatic chloropyridine fragment. The ethyl group at position 6 may enhance lipophilicity, while the chloropyridine moiety could improve target binding via halogen interactions or π-stacking .

Properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-ethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-2-14-9-17(21-12-20-14)22-7-4-13(5-8-22)11-23-16-3-6-19-10-15(16)18/h3,6,9-10,12-13H,2,4-5,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVUNGSBQVLIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine typically involves a multi-step process starting from readily available starting materials. The key steps generally include:

  • Formation of the pyrimidine core: The pyrimidine ring can be synthesized via cyclization reactions involving suitable precursors.

  • Introduction of the ethyl group: This is often achieved through alkylation reactions.

  • Attachment of the piperidine and pyridine moieties: These are usually introduced through nucleophilic substitution reactions or via cross-coupling reactions like the Suzuki-Miyaura coupling.

Industrial Production Methods

For large-scale industrial production, the process might be optimized for higher yields and cost efficiency. This typically involves:

  • Use of continuous flow reactors to enhance reaction rates.

  • Optimization of solvents and catalysts to minimize waste and improve efficiency.

  • Implementation of purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : This compound can undergo oxidative or reductive transformations, potentially altering its pharmacological profile.

  • Substitution Reactions: : Various substitution reactions can modify the substituents on the pyrimidine ring, the piperidine moiety, or the pyridine ring.

  • Coupling Reactions: : It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminium hydride, sodium borohydride.

  • Substitution reagents: : Halogenating agents, nucleophiles like amines or thiols.

  • Coupling reagents: : Palladium catalysts in Suzuki-Miyaura reactions.

Major Products

Depending on the reaction conditions and reagents used, the compound can form various derivatives, each potentially having different chemical and pharmacological properties.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine serves as a building block for the synthesis of more complex molecules, including potential drug candidates.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. It may interact with specific biological targets, leading to effects that could be harnessed in treatments for diseases such as cancer, infectious diseases, and neurological disorders.

Industry

Industrially, this compound can be used in the development of novel materials or as a starting material for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine is largely dependent on its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

  • Bind to and inhibit the activity of particular enzymes involved in disease pathways.

  • Interact with receptors on cell surfaces, modulating cellular responses.

  • Disrupt the synthesis of nucleic acids or proteins essential for the survival of pathogens or cancer cells.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrimidine Derivatives

Compound Name Position 4 Substituent Position 6 Substituent Additional Features
Target Compound 4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl Ethyl Chloropyridine fragment
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidin-1-yl Methyl Amine at position 2
4-Amino-6-phenylpyrimidine Amino Phenyl Benzylpiperidine synthesis intermediate
1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride Piperidin-3-ylamine Ethoxy Methylsulfanyl at position 2; hydrochloride salt

Position 4 Modifications

  • Target Compound: The piperidine ring at position 4 is linked to a chloropyridine group via an oxymethyl bridge.
  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine: Lacks the chloropyridine moiety, featuring a simpler piperidine substituent.
  • 4-Amino-6-phenylpyrimidine: A basic amino group at position 4 increases polarity, contrasting with the lipophilic piperidine-chloropyridine system in the target compound .

Position 6 Modifications

  • Ethyl (Target) vs. Ethoxy/Methylsulfanyl : The 6-ethyl group in the target compound is less polar than ethoxy or methylsulfanyl groups seen in other analogs (e.g., ), which may reduce aqueous solubility but improve membrane permeability .
  • Phenyl (4-Amino-6-phenylpyrimidine): The aromatic phenyl group at position 6 could enable π-π interactions in biological targets, whereas the ethyl group in the target compound prioritizes steric effects over aromatic stacking .

Biological Activity

The compound 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its molecular structure, synthesis, biological activity, and related research findings.

Molecular Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H23ClN4O
  • Molecular Weight : 358.86 g/mol
  • CAS Number : 2549042-33-1

The compound features a pyrimidine core substituted with a piperidine moiety that is linked to a chloropyridine group through an ether bond. This unique structural arrangement suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes, which may include:

  • Formation of the Chloropyridine Intermediate : Chlorination of pyridine to yield 3-chloropyridine.
  • Etherification : Reaction of the chloropyridine intermediate with a piperidine derivative to form the ether linkage.
  • Pyrimidine Formation : Construction of the pyrimidine ring through condensation reactions involving appropriate precursors.

These steps require careful optimization to ensure high yields and purity of the final product.

Biological Activity

Preliminary studies indicate that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Properties : Compounds similar to this compound have shown effectiveness against bacterial strains, suggesting potential use in treating infections.
Compound NameStructure FeaturesBiological Activity
4-[4-(4-tert-butylphenyl)piperazin-1-yl]-6-methylphthalazineContains piperazine and phthalazine ringsAnticancer activity
6-[4-(4-benzylphthalazin-1-yl)piperazin-1-yl]-n-(2-hydroxyethyl)-n-methylpyridine-3-carboxamideBenzyl substitution on phthalazineNeuroprotective effects
4-[4-[6-(4-chlorophenyl)methyl]-5-methylpyridazin-3-yl]piperazin-1-yl]pyridinePyridazin and piperazine moietiesAntimicrobial properties

The mechanism by which this compound exerts its biological effects likely involves its interaction with specific molecular targets such as enzymes or receptors. Binding to these targets can modulate their activity, influencing various biological pathways.

Case Studies and Research Findings

Research has shown that derivatives of this compound can inhibit certain enzymes involved in disease processes. For instance, studies have indicated that similar compounds may act as inhibitors for kinases associated with cancer progression.

Example Case Study:

A study conducted on a related compound demonstrated significant inhibition of a specific kinase involved in tumor growth, highlighting the potential anti-cancer properties of this class of compounds. The results suggested that further exploration into structure modifications could enhance efficacy and selectivity.

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